[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride
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Overview
Description
[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride is a complex organic compound with the molecular formula C11H14FNO3S2 and a molecular weight of 291.36 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride involves multiple steps, typically starting with the preparation of thiophene derivatives. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
For the piperidine ring, recent advances in synthesis involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing enzyme mechanisms and developing enzyme inhibitors.
Medicine
Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its thiophene ring system is particularly valuable for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is similar to that of other sulfonyl fluoride-based inhibitors, which are known to target serine proteases and other enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in anticancer and anti-atherosclerotic research.
Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities and are widely used in pharmaceutical research.
Uniqueness
The uniqueness of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride lies in its combination of a thiophene ring, a piperidine ring, and a methanesulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[1-(thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S2/c12-18(15,16)8-9-3-1-5-13(7-9)11(14)10-4-2-6-17-10/h2,4,6,9H,1,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFLFFYFXRUXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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